SR2640

Description

leukotriene D4 and E4 antagonist

Properties

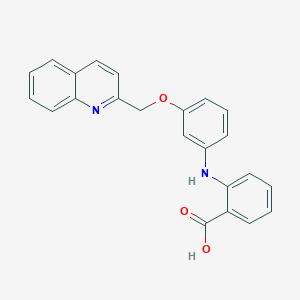

IUPAC Name |

2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O3/c26-23(27)20-9-2-4-11-22(20)24-17-7-5-8-19(14-17)28-15-18-13-12-16-6-1-3-10-21(16)25-18/h1-14,24H,15H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPZHLXYBWGGNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)NC4=CC=CC=C4C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80909461 | |

| Record name | 2-{3-[(Quinolin-2-yl)methoxy]anilino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80909461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105350-26-3 | |

| Record name | SR 2640 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105350263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{3-[(Quinolin-2-yl)methoxy]anilino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80909461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[[3-(2-Quinolinylmethoxy)phenyl]amino]-benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

SR2640: A Technical Guide to its Mechanism of Action as a Leukotriene D4/E4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR2640 is a potent and selective competitive antagonist of the cysteinyl leukotriene receptors, specifically targeting the leukotriene D4 (LTD4) and leukotriene E4 (LTE4) receptors.[1] Leukotrienes are potent inflammatory lipid mediators derived from arachidonic acid, playing a crucial role in the pathophysiology of various inflammatory diseases, most notably asthma.[1][2] By blocking the action of LTD4 and LTE4, this compound effectively mitigates the bronchoconstriction and other inflammatory responses induced by these mediators. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: Competitive Antagonism of the CysLT1 Receptor

The primary mechanism of action of this compound is its competitive antagonism at the Cysteinyl Leukotriene Receptor 1 (CysLT1), the high-affinity receptor for LTD4.[1][2] In vitro studies have demonstrated that this compound inhibits LTD4-induced contractions of guinea pig ileum and trachea in a concentration-dependent manner.[1] Furthermore, Schild plot analysis of this antagonism in guinea pig trachea yielded a pA2 value of 8.7 with a slope not significantly different from unity, which is characteristic of a competitive antagonist.[1] this compound also demonstrates a high affinity for the LTD4 receptor, as evidenced by its ability to inhibit the binding of radiolabeled [3H]LTD4 to guinea pig lung membranes.[1]

The binding of LTD4 to its Gq-protein coupled receptor (GPCR) initiates a downstream signaling cascade that is central to its pro-inflammatory effects. This pathway involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4][5] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[3][4][6] The subsequent increase in cytosolic Ca2+ is a key driver of smooth muscle contraction.[7] this compound, by competitively blocking the binding of LTD4 to the CysLT1 receptor, prevents the initiation of this signaling cascade, thereby inhibiting the physiological responses to LTD4.

Quantitative Data Summary

The following tables summarize the key quantitative data that characterize the pharmacological profile of this compound.

Table 1: In Vitro Pharmacological Parameters of this compound

| Parameter | Species/Tissue | Agonist | Value | Reference |

| pA2 | Guinea Pig Trachea | LTD4 | 8.7 | [1] |

| IC50 (Binding) | Guinea Pig Lung Membranes | [3H]LTD4 | 23 nM | [1] |

| IC50 (Migration) | Canine Polymorphonuclear Leukocytes | LTD4 | 38 nM (for LTD4) | [8] |

| EC50 (Aggregation) | Canine Polymorphonuclear Leukocytes | LTD4 | 36 nM (for LTD4) | [8] |

Table 2: In Vivo Efficacy of this compound

| Species | Model | Endpoint | Dose Range | Effect | Reference |

| Guinea Pig | LTD4-induced bronchoconstriction | Shift in dose-response curve | 0.03-1.00 mg/kg (i.v.) | Dose-proportional rightward shift | [1] |

| Guinea Pig | Antigen-induced bronchoconstriction | Inhibition of bronchoconstriction | 1 mg/kg (i.v.) | Significant inhibition | [1] |

| Human (Asthmatics) | LTD4-induced bronchoconstriction | Shift in dose-response curve | Oral | 48% rightward shift | [9] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's mechanism of action.

Radioligand Binding Assay

-

Objective: To determine the binding affinity of this compound for the LTD4 receptor.

-

Tissue Preparation: Guinea pig lung parenchyma is homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.

-

Assay Protocol:

-

Incubate the prepared guinea pig lung membranes with a fixed concentration of radiolabeled [3H]LTD4 (e.g., 0.4 nM).[1]

-

Add increasing concentrations of unlabeled this compound or unlabeled LTD4 (for competition curve).

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]LTD4 (IC50) is determined by non-linear regression analysis of the competition binding data.

In Vitro Tracheal Contraction Assay and Schild Plot Analysis

-

Objective: To assess the functional antagonism of this compound on LTD4-induced smooth muscle contraction.

-

Tissue Preparation: Tracheas are excised from guinea pigs and cut into rings. The rings are suspended in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.

-

Assay Protocol:

-

Allow the tracheal rings to equilibrate under a resting tension.

-

Pre-incubate the tissues with various concentrations of this compound or vehicle for a set period.

-

Generate cumulative concentration-response curves to LTD4 by adding increasing concentrations of the agonist to the organ bath.

-

Record the isometric contractions using a force-displacement transducer.

-

-

Data Analysis: The antagonistic effect of this compound is quantified by constructing a Schild plot. The dose-ratio (the ratio of the EC50 of LTD4 in the presence and absence of the antagonist) is calculated for each concentration of this compound. A plot of log(dose-ratio - 1) versus the negative logarithm of the molar concentration of the antagonist is generated. A linear regression of this plot yields a slope and an x-intercept, which corresponds to the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.[1]

In Vivo Bronchoconstriction Assay

-

Objective: To evaluate the in vivo efficacy of this compound in inhibiting LTD4-induced bronchoconstriction.

-

Animal Model: Anesthetized and artificially ventilated guinea pigs are used.

-

Assay Protocol:

-

Administer this compound intravenously at various doses.

-

After a set pre-treatment time, administer increasing doses of LTD4 intravenously.

-

Measure the resulting bronchoconstriction, for example, using the Konzett-Rössler method, which measures the overflow of air from the lungs at a constant inflation pressure.

-

-

Data Analysis: The dose-response curve for LTD4-induced bronchoconstriction is plotted in the presence and absence of different doses of this compound. The extent of the rightward shift in the dose-response curve indicates the antagonistic potency of this compound in vivo.[1]

Intracellular Calcium Mobilization Assay

-

Objective: To determine the effect of this compound on LTD4-induced intracellular calcium mobilization.

-

Cell Culture: Human neutrophils or other relevant cell lines endogenously expressing the CysLT1 receptor are used.

-

Assay Protocol:

-

Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pre-incubate the cells with this compound or vehicle.

-

Stimulate the cells with LTD4.

-

Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader or a fluorescence microscope. The change in fluorescence is proportional to the change in intracellular calcium concentration.

-

-

Data Analysis: The inhibitory effect of this compound is determined by comparing the peak fluorescence response in the presence and absence of the antagonist. An IC50 value for the inhibition of the calcium response can be calculated.

Inositol Phosphate (B84403) Accumulation Assay

-

Objective: To assess the effect of this compound on LTD4-induced phosphoinositide turnover.

-

Cell Culture and Labeling: Cells expressing the CysLT1 receptor are pre-labeled by incubating them with [3H]-myo-inositol.

-

Assay Protocol:

-

Wash the labeled cells to remove unincorporated [3H]-myo-inositol.

-

Pre-incubate the cells with this compound or vehicle in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Stimulate the cells with LTD4.

-

Terminate the reaction and extract the inositol phosphates.

-

Separate the different inositol phosphate species (IP1, IP2, IP3) using anion-exchange chromatography.

-

Quantify the radioactivity of each fraction by liquid scintillation counting.

-

-

Data Analysis: The inhibitory effect of this compound is determined by measuring the reduction in the accumulation of total inositol phosphates in the presence of the antagonist compared to the response with LTD4 alone.

Conclusion

This compound is a well-characterized, potent, and selective competitive antagonist of the LTD4 and LTE4 receptors. Its mechanism of action is centered on the blockade of the CysLT1 receptor, thereby preventing the initiation of the downstream signaling cascade that leads to increased intracellular calcium and smooth muscle contraction. The quantitative data from both in vitro and in vivo studies consistently support its role as a competitive antagonist with significant potential for mitigating leukotriene-mediated inflammatory responses. The detailed experimental protocols provided in this guide offer a comprehensive framework for the continued investigation and development of CysLT1 receptor antagonists.

References

- 1. A novel leukotriene D4/E4 antagonist, this compound (2-[3-(2-quinolylmethoxy)phenylamino]benzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology of leukotriene receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 4. Quantitative properties and receptor reserve of the IP(3) and calcium branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Modulation of Gq-Protein-Coupled Inositol Trisphosphate and Ca2+ Signaling by the Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Leukotriene D4 elicits a non-sustained contraction of the guinea pig trachea in calcium-free buffer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition by the LTD4 antagonist, this compound, of effects of LTD4 on canine polymorphonuclear leukocyte functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reproducibility of leukotriene D4 inhalation challenge in asthmatics. Effect of a novel leukotriene D4/E4-antagonist (SR 2640) on leukotriene D4-induced bronchoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of SR2640: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR2640 is a potent and selective competitive antagonist of the cysteinyl leukotriene receptors, CysLT1 and CysLT2, with a high affinity for leukotriene D4 (LTD4) and leukotriene E4 (LTE4). By blocking the action of these inflammatory mediators, this compound effectively inhibits key pathological responses associated with conditions such as asthma, including bronchoconstriction and leukocyte chemotaxis. This document provides a comprehensive overview of the biological activity of this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Core Biological Activity: Competitive Antagonism of CysLT Receptors

This compound functions as a highly selective antagonist at CysLT receptors, primarily targeting the CysLT1 receptor. It competitively inhibits the binding of the endogenous ligands LTD4 and LTE4, thereby preventing the downstream signaling cascades that lead to inflammatory and hypersensitivity responses. This selectivity is highlighted by its lack of effect on contractions induced by other agents, such as histamine.[1]

Mechanism of Action Signaling Pathway

The following diagram illustrates the cysteinyl leukotriene signaling pathway and the inhibitory role of this compound.

Quantitative Assessment of Biological Activity

The potency and selectivity of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Activity of this compound

| Parameter | Species/Tissue | Assay | Value | Reference |

| pA2 | Guinea Pig Trachea | LTD4-induced contraction | 8.7 | [1] |

| IC50 | Guinea Pig Lung Membranes | [3H]LTD4 Binding | 23 nM | |

| IC50 | Canine Polymorphonuclear Leukocytes | LTD4-inhibited LTB4-induced migration | Not explicitly stated, but effective | |

| EC50 of LTD4 | Canine Polymorphonuclear Leukocytes | Reversible aggregation | 36 nM |

Table 2: In Vivo Activity of this compound

| Species | Model | Effect | Dose Range | Reference |

| Guinea Pig | LTD4-induced bronchoconstriction | Rightward shift in dose-response curve | 0.03-1.00 mg/kg (i.v.) | |

| Guinea Pig | Antigen-induced bronchoconstriction | Significant inhibition | 1 mg/kg | |

| Canine | LTD4-induced effects on PMN leukocytes | Suppression/abolition | Orally active (dose not specified) |

Experimental Protocols

While detailed, step-by-step protocols are not available in the public domain abstracts, the general methodologies for key experiments are outlined below.

In Vitro: Guinea Pig Trachea and Ileum Contraction

-

Objective: To assess the antagonistic effect of this compound on smooth muscle contraction induced by LTD4.

-

General Methodology:

-

Tracheal and ileal tissues are isolated from guinea pigs and mounted in organ baths containing a physiological salt solution.

-

The tissues are subjected to a series of contractions induced by a standard agonist (e.g., histamine) to establish a baseline response.

-

Cumulative concentration-response curves are generated for LTD4 in the absence and presence of increasing concentrations of this compound.

-

The antagonistic potency is quantified by Schild plot analysis to determine the pA2 value. A pA2 of 8.7 indicates high antagonist potency.[1]

-

In Vitro: Radioligand Binding Assay

-

Objective: To determine the binding affinity of this compound to the LTD4 receptor.

-

General Methodology:

-

Membranes are prepared from guinea pig lung tissue, which is rich in CysLT receptors.

-

The membranes are incubated with a fixed concentration of radiolabeled LTD4 (e.g., [3H]LTD4) and varying concentrations of unlabeled this compound.

-

The amount of bound radioactivity is measured after separating the membranes from the incubation medium.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

-

In Vivo: Inhibition of LTD4-Induced Bronchoconstriction

-

Objective: To evaluate the efficacy of this compound in a living organism.

-

General Methodology:

-

Anesthetized guinea pigs are instrumented to measure changes in airway resistance.

-

A dose-response curve for bronchoconstriction is established by intravenous administration of LTD4.

-

This compound is administered (e.g., intravenously) at various doses, and the LTD4 challenge is repeated.

-

The extent to which this compound shifts the LTD4 dose-response curve to the right is a measure of its in vivo potency.

-

The following diagram provides a high-level overview of this in vivo experimental workflow.

Cellular Effects

Inhibition of Leukocyte Chemotaxis

This compound has been shown to inhibit the LTD4-mediated attenuation of human polymorphonuclear (PMN) leukocyte chemotaxis.[1] In canine PMN leukocytes, LTD4 selectively inhibits directed migration towards LTB4, and this effect is suppressed or abolished by this compound.

Inhibition of Calcium Mobilization

LTD4 is known to increase cytosolic free calcium and inositol (B14025) phosphates in human neutrophils. The novel LTD4 receptor antagonist, this compound, effectively inhibits these intracellular signaling events, which are linked to the modulation of chemotaxis.

Summary and Conclusion

This compound is a well-characterized, potent, and selective competitive antagonist of the LTD4 and LTE4 receptors. Its biological activity has been demonstrated through a variety of in vitro and in vivo assays, which consistently show its ability to inhibit key pathophysiological processes such as smooth muscle contraction, leukocyte migration, and intracellular calcium signaling. These properties make this compound a valuable research tool for investigating the role of cysteinyl leukotrienes in inflammatory and allergic diseases.

References

SR2640: A Technical Guide to its Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of SR2640, a potent and selective competitive antagonist of the leukotriene D4 and E4 (LTD4/LTE4) receptors. It details the initial discovery, mechanism of action, and biological activity of this compound. Furthermore, this guide outlines a plausible chemical synthesis process based on established organic chemistry principles. Quantitative biological data are summarized in tabular format for clarity, and key experimental methodologies are described. Diagrams illustrating the relevant signaling pathway and a proposed synthetic workflow are also provided.

Discovery and Biological Profile

This compound, with the chemical name 2-[3-(2-quinolylmethoxy)phenylamino]benzoic acid, was first described in the late 1980s as a novel antagonist of leukotriene receptors.[1][2] Leukotrienes, particularly the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), are potent inflammatory mediators derived from arachidonic acid. They play a crucial role in the pathophysiology of asthma and other inflammatory conditions by inducing bronchoconstriction, increasing vascular permeability, and promoting eosinophil migration.

This compound was identified as a potent and selective competitive antagonist of LTD4 and LTE4 receptors.[2] Its efficacy has been demonstrated in various in vitro and in vivo models.

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to the cysteinyl leukotriene receptor 1 (CysLT1), thereby preventing the binding of its natural ligands, LTD4 and LTE4. This antagonism blocks the downstream signaling cascade that leads to the pathological effects associated with leukotriene activation.

The binding of LTD4 to its receptor typically activates G-proteins, leading to an increase in intracellular calcium and the generation of inositol (B14025) phosphates.[1] This signaling cascade ultimately results in smooth muscle contraction and other pro-inflammatory responses. This compound effectively inhibits these LTD4-induced intracellular signaling events.[1]

In Vitro and In Vivo Activity

This compound has demonstrated significant antagonistic activity in a variety of preclinical studies. In vitro, it has been shown to inhibit LTD4-induced contractions of guinea pig ileum and trachea in a concentration-dependent manner.[2] Furthermore, it effectively inhibits the binding of radiolabeled LTD4 to guinea pig lung membranes.[2]

In vivo studies have shown that this compound is orally active and can inhibit LTD4-induced bronchoconstriction in guinea pigs.[2] It has also been found to attenuate the effects of LTD4 on canine polymorphonuclear leukocyte (PMN) functions, including the inhibition of chemotaxis.[1]

Quantitative Biological Data

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Value | Assay | Species | Reference |

| pA2 | 8.7 | LTD4-induced trachea contraction | Guinea Pig | [2] |

| IC50 | 23 nM | [3H]LTD4 binding to lung membranes | Guinea Pig | [2] |

| IC50 (unlabelled LTD4) | 2.2 nM | [3H]LTD4 binding to lung membranes | Guinea Pig | [2] |

| IC50 | 38 nM | LTD4-induced inhibition of PMN chemotaxis | Canine | [3] |

Table 1: In Vitro Activity of this compound

| Dose Range | Effect | Model | Species | Reference |

| 0.03-1.00 mg/kg | Rightward shift of LTD4-induced bronchoconstriction dose-response curve | Anesthetized, ventilated guinea pigs | Guinea Pig | [2] |

| 1 mg/kg | Significant inhibition of antigen-induced bronchoconstriction | Anesthetized, ventilated guinea pigs | Guinea Pig | [2] |

Table 2: In Vivo Activity of this compound

Chemical Synthesis Process

Proposed Synthetic Workflow

Caption: Proposed two-stage synthesis of this compound.

Detailed Methodologies

Stage 1: Synthesis of 2-(3-Hydroxyphenylamino)benzoic Acid (Intermediate 1) via Ullmann Condensation

The Ullmann condensation is a well-established method for the formation of carbon-nitrogen bonds. In this proposed step, 2-chlorobenzoic acid would be coupled with 3-aminophenol in the presence of a copper catalyst and a base at elevated temperatures.

-

Reactants: 2-Chlorobenzoic acid, 3-Aminophenol.

-

Catalyst: Copper powder or a copper(I) salt (e.g., CuI).

-

Base: A strong base such as potassium carbonate (K2CO3) or sodium carbonate (Na2CO3).

-

Solvent: A high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Procedure Outline:

-

Combine 2-chlorobenzoic acid, 3-aminophenol, copper catalyst, and base in the chosen solvent.

-

Heat the reaction mixture to a high temperature (typically >150 °C) and maintain for several hours.

-

Monitor the reaction progress using a suitable technique (e.g., TLC).

-

Upon completion, cool the reaction mixture and perform an aqueous workup to remove inorganic salts.

-

Acidify the aqueous layer to precipitate the product.

-

Isolate the crude product by filtration and purify by recrystallization.

-

Stage 2: Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a classic method for forming ethers from an alkoxide and an alkyl halide. In this step, the hydroxyl group of the intermediate is deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace the chloride from 2-(chloromethyl)quinoline.

-

Reactants: 2-(3-Hydroxyphenylamino)benzoic acid (Intermediate 1), 2-(Chloromethyl)quinoline.

-

Base: A moderate base such as potassium carbonate (K2CO3) is suitable to deprotonate the phenolic hydroxyl group.

-

Solvent: A polar aprotic solvent such as DMF or acetone.

-

Procedure Outline:

-

Dissolve 2-(3-hydroxyphenylamino)benzoic acid in the chosen solvent.

-

Add the base and stir to form the phenoxide.

-

Add 2-(chloromethyl)quinoline to the reaction mixture.

-

Heat the mixture (typically at reflux) for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction, and perform an aqueous workup.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

-

Final Step: Formation of this compound Hydrochloride

The final product is often supplied as the hydrochloride salt to improve its solubility and stability.

-

Procedure Outline:

-

Dissolve the purified this compound free base in a suitable organic solvent (e.g., ethanol (B145695) or diethyl ether).

-

Add a solution of hydrochloric acid (e.g., HCl in ethanol or ethereal HCl) dropwise until precipitation is complete.

-

Isolate the this compound hydrochloride salt by filtration, wash with a cold solvent, and dry under vacuum.

-

Key Experimental Protocols

The following sections provide an overview of the methodologies for the key experiments cited in the biological evaluation of this compound.

Guinea Pig Ileum and Trachea Contraction Assay

This ex vivo assay is used to assess the ability of a compound to inhibit smooth muscle contraction induced by an agonist like LTD4.

-

Tissue Preparation: A segment of guinea pig ileum or trachea is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Experimental Procedure:

-

The tissue is allowed to equilibrate under a constant tension.

-

A cumulative concentration-response curve to LTD4 is generated by adding increasing concentrations of the agonist to the organ bath and recording the resulting muscle contraction using an isometric transducer.

-

The tissue is washed to return to baseline.

-

The tissue is then incubated with this compound for a defined period.

-

A second cumulative concentration-response curve to LTD4 is generated in the presence of this compound.

-

-

Data Analysis: The antagonistic effect of this compound is quantified by determining the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.

Leukotriene D4 Receptor Binding Assay

This in vitro assay measures the ability of a compound to compete with a radiolabeled ligand for binding to its receptor.

-

Membrane Preparation: Crude membrane fractions are prepared from guinea pig lung tissue by homogenization and differential centrifugation.

-

Binding Assay Protocol:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]LTD4.

-

Increasing concentrations of unlabeled this compound (or other competing ligands) are added to the incubation mixture.

-

The mixture is incubated at a specific temperature (e.g., 25°C) for a time sufficient to reach binding equilibrium.

-

The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]LTD4 (IC50) is determined by non-linear regression analysis of the competition binding data.

Polymorphonuclear Leukocyte (PMN) Chemotaxis Assay

This assay assesses the effect of a compound on the directed migration of PMNs towards a chemoattractant.

-

PMN Isolation: PMNs are isolated from whole blood (e.g., canine) using density gradient centrifugation.

-

Chemotaxis Assay (Boyden Chamber):

-

A Boyden chamber is used, which consists of two compartments separated by a microporous filter.

-

The lower compartment is filled with a solution containing a chemoattractant (e.g., LTB4).

-

The isolated PMNs, pre-incubated with or without this compound and in the presence of LTD4, are placed in the upper compartment.

-

The chamber is incubated for a period to allow the cells to migrate through the filter towards the chemoattractant.

-

The filter is then removed, fixed, and stained.

-

-

Data Analysis: The number of migrated cells is quantified by microscopy, and the inhibitory effect of this compound on LTD4-attenuated chemotaxis is determined.

Signaling Pathway and Logical Relationships

The following diagram illustrates the leukotriene signaling pathway and the point of intervention for this compound.

Caption: Leukotriene D4 signaling pathway and this compound's mechanism.

References

Pharmacological Profile of SR2640: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR2640, with the chemical name 2-[3-(2-quinolylmethoxy)phenylamino]benzoic acid, is a potent and selective competitive antagonist of the leukotriene D4 (LTD4) and E4 (LTE4) receptors.[1][2] Leukotrienes are inflammatory mediators derived from arachidonic acid, and their signaling through cysteinyl leukotriene receptors is implicated in the pathophysiology of asthma and other inflammatory conditions. This compound's ability to block these receptors makes it a valuable tool for research and a potential therapeutic agent.[1] This document provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, functional activity, and experimental protocols.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Receptor Binding Affinity of this compound

| Radioligand | Preparation | Assay Type | IC50 (nM) | Reference |

| [3H]LTD4 (0.4 nM) | Guinea-pig lung membranes | Competition Binding | 23 | [1] |

Table 2: In Vitro Functional Antagonist Activity of this compound

| Agonist | Tissue/Cell Preparation | Measured Response | pA2 Value | Reference |

| LTD4 | Guinea-pig trachea | Contraction | 8.7 | [1][2] |

| LTD4 | Guinea-pig ileum | Contraction | - | [1][2] |

Table 3: In Vivo Antagonist Activity of this compound

| Agonist | Animal Model | Measured Response | Route of Administration | Dose Range (mg/kg) | Reference |

| LTD4 (i.v.) | Guinea-pig | Bronchoconstriction | - | 0.03-1.00 | [1] |

| Antigen | Guinea-pig | Bronchoconstriction | - | 1 | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay (Competition)

This protocol is a generalized procedure based on standard methods for determining the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for a receptor.[3][4][5][6]

Objective: To determine the IC50 and subsequently the Ki of this compound for the LTD4 receptor.

Materials:

-

Membrane Preparation: Guinea-pig lung membranes.[1]

-

Radioligand: [3H]LTD4.[1]

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[3]

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail: Betaplate Scint or equivalent.[3]

-

Apparatus: 96-well plates, FilterMate™ harvester, MicroBeta counter.[3]

Procedure:

-

Membrane Preparation: Homogenize guinea-pig lung tissue in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the pellet in a buffer containing 10% sucrose (B13894) and store at -80°C. Determine protein concentration using a BCA assay.[3]

-

Assay Setup: On the day of the assay, thaw the membrane preparation and resuspend in the final assay binding buffer. In a 96-well plate, add the following to each well for a final volume of 250 µL:

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[3]

-

Filtration: Stop the incubation by rapid vacuum filtration onto PEI-presoaked GF/C filters using a 96-well FilterMate™ harvester. Wash the filters four times with ice-cold wash buffer.[3]

-

Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a MicroBeta counter.[3]

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the specific binding as a function of the logarithm of the this compound concentration. Fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Organ Bath Functional Assay (Schild Analysis)

This protocol describes a method for quantifying the competitive antagonism of this compound on agonist-induced smooth muscle contraction.

Objective: To determine the pA2 value of this compound, a measure of its antagonist potency.

Materials:

-

Tissue: Guinea-pig trachea or ileum.[1]

-

Agonist: Leukotriene D4 (LTD4).

-

Antagonist: this compound.

-

Physiological Salt Solution: Krebs-Henseleit solution or similar, bubbled with 95% O2 / 5% CO2.

-

Apparatus: Organ bath system with isometric force transducers.

Procedure:

-

Tissue Preparation: Isolate the guinea-pig trachea or ileum and mount tissue segments in an organ bath containing physiological salt solution at 37°C.

-

Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with periodic washes.

-

Cumulative Concentration-Response Curve (Agonist alone): Generate a cumulative concentration-response curve for LTD4 by adding increasing concentrations of the agonist to the bath and recording the contractile response.

-

Antagonist Incubation: Wash the tissue thoroughly and allow it to return to baseline. Add a fixed concentration of this compound to the bath and incubate for a predetermined period (e.g., 30-60 minutes).

-

Cumulative Concentration-Response Curve (in presence of Antagonist): In the continued presence of this compound, repeat the cumulative concentration-response curve for LTD4.

-

Repeat: Repeat steps 4 and 5 with several different concentrations of this compound.

-

Data Analysis: For each concentration of the antagonist, calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist alone). Create a Schild plot by graphing the log (dose ratio - 1) versus the negative log of the molar concentration of the antagonist. The x-intercept of the linear regression line provides the pA2 value. A slope not significantly different from unity is indicative of competitive antagonism.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

Caption: LTD4 signaling pathway and competitive antagonism by this compound.

Caption: Workflow for identification and validation of an antagonist like this compound.

References

- 1. A novel leukotriene D4/E4 antagonist, this compound (2-[3-(2-quinolylmethoxy)phenylamino]benzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

An In-depth Technical Guide on the Structure-Activity Relationship Studies of SR2640

Introduction

SR2640, chemically known as 2-[3-(2-quinolylmethoxy)phenylamino]benzoic acid, is a potent and selective competitive antagonist of the cysteinyl leukotriene receptors, CysLT1 and CysLT2.[1] Leukotrienes are potent lipid mediators involved in inflammatory and allergic responses, and their effects are mediated through these receptors. By blocking the action of leukotrienes D4 (LTD4) and E4 (LTE4), this compound serves as a valuable tool for studying the physiological and pathological roles of these eicosanoids and as a lead compound for the development of anti-asthmatic and anti-inflammatory drugs.

Core Structure of this compound

The chemical structure of this compound consists of three key moieties:

-

A quinoline (B57606) ring: This heterocyclic system is a common feature in many CysLT1 receptor antagonists and is crucial for high-affinity binding.

-

A phenylamino (B1219803) benzoic acid group: This part of the molecule, particularly the acidic benzoic acid, is essential for its antagonist activity.

-

A methoxy (B1213986) linker: This flexible linker connects the quinoline and the phenylamino benzoic acid moieties.

Biological Activity and Quantitative Data

This compound has been shown to be a potent and selective antagonist in both in vitro and in vivo studies. Its primary action is the competitive inhibition of LTD4 and LTE4 at their receptors.

Table 1: In Vitro Activity of this compound

| Assay | Species/Tissue | Parameter | Value | Reference |

| LTD4-induced contraction | Guinea pig trachea | pA2 | 8.7 | [1] |

| [3H]LTD4 binding | Guinea pig lung membranes | IC50 | 23 nM | [1] |

| LTD4-induced contraction | Guinea pig ileum | Concentration-dependent inhibition | - | [1] |

| LTC4-induced contraction | Guinea pig ileum | Much less potent inhibition | - | [1] |

| Histamine-induced contraction | Guinea pig ileum and trachea | No inhibition | - | [1] |

Table 2: In Vivo Activity of this compound

| Assay | Animal Model | Dose Range | Effect | Reference |

| LTD4-induced bronchoconstriction | Guinea pig | 0.03-1.00 mg/kg (i.v.) | Dose-dependent rightward shift of the dose-response curve | [1] |

| Antigen-induced bronchoconstriction | Guinea pig | 1 mg/kg | Significant inhibition | [1] |

Mechanism of Action: CysLT1 Receptor Antagonism

This compound exerts its pharmacological effects by competitively binding to the CysLT1 receptor, thereby preventing the binding of the endogenous ligands, LTD4 and LTE4. This blockade inhibits the downstream signaling pathways activated by these leukotrienes.

References

SR2640: A Comprehensive Review of a Potent Leukotriene D4/E4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the pharmacological studies on SR2640, a potent and selective competitive antagonist of the leukotriene D4 and E4 (LTD4/E4) receptors. This document summarizes key quantitative data, details established experimental protocols used in its evaluation, and presents visual representations of its mechanism of action and experimental workflows.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Species/Tissue | Assay | Reference |

| pA2 | 8.7 | Guinea Pig Trachea | LTD4-induced contraction | [1][2] |

| IC50 | 23 nM | Guinea Pig Lung Membranes | [3H]LTD4 Binding | [2] |

Table 2: In Vivo Activity of this compound

| Model | Dose Range | Effect | Species | Reference |

| LTD4-induced Bronchoconstriction | 0.03-1.00 mg/kg (i.v.) | Dose-dependent rightward shift of the dose-response curve | Guinea Pig | [2] |

| Antigen-induced Bronchoconstriction | 1 mg/kg | Significant inhibition | Guinea Pig | [2] |

| LTD4-induced Polymorphonuclear Leukocyte Aggregation | - | Suppression/Abolition | Canine | [3] |

| LTD4-mediated inhibition of Polymorphonuclear Leukocyte Migration | - | Suppression/Abolition | Canine | [3] |

Core Mechanism of Action

This compound is a selective and competitive antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor, where it effectively blocks the binding of the inflammatory mediators LTD4 and LTE4.[1][2] By inhibiting this interaction, this compound prevents the downstream signaling cascade that leads to hallmark features of inflammatory responses, such as smooth muscle contraction, increased vascular permeability, and chemotaxis of immune cells.[1][3]

References

- 1. A novel leukotriene D4/E4 antagonist, this compound (2-[3-(2-quinolylmethoxy)phenylamino]benzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of the leukotriene LTD4/LTE4 antagonist, SR 2640, in ulcerative colitis: an open clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A model of irritant-induced bronchoconstriction in the spontaneously breathing guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: SR2640 (CAS Number 146662-42-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR2640, with the CAS number 146662-42-2, is a potent and selective competitive antagonist of the cysteinyl leukotriene receptors, specifically targeting the LTD4 and LTE4 receptors.[1] Chemically, it is known as 2-[3-(2-quinolylmethoxy)phenylamino]benzoic acid. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, mechanism of action, and detailed experimental protocols for its characterization. The information is intended to support researchers and professionals in the fields of pharmacology and drug development in their investigation of leukotriene-mediated signaling and its role in various physiological and pathological processes.

Chemical and Physical Properties

This compound is a synthetic organic compound with the following properties:

| Property | Value | Reference |

| CAS Number | 146662-42-2 | N/A |

| Molecular Formula | C23H18N2O3 | N/A |

| Molecular Weight | 370.40 g/mol | N/A |

| Appearance | Solid | N/A |

| Purity | ≥99% (by HPLC) | N/A |

| Solubility | Soluble in DMSO | N/A |

| Storage | Store at -20°C | N/A |

Biological Activity and Mechanism of Action

This compound is a selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor, where it competitively inhibits the binding of the endogenous ligands, leukotriene D4 (LTD4) and leukotriene E4 (LTE4).[1] The binding of these leukotrienes to the CysLT1 receptor, a G-protein coupled receptor, initiates a signaling cascade that leads to a variety of physiological responses, particularly those associated with inflammation and allergic reactions.

The primary mechanism of action of this compound involves the blockade of LTD4- and LTE4-induced effects, such as:

-

Smooth Muscle Contraction: Inhibition of bronchoconstriction and contraction of other smooth muscles, such as the guinea pig ileum and trachea.[1]

-

Increased Vascular Permeability: Reduction of plasma exudation and edema formation.

-

Chemotaxis: Attenuation of the migration of inflammatory cells, particularly eosinophils.

By antagonizing the CysLT1 receptor, this compound effectively mitigates the pro-inflammatory and bronchoconstrictive effects of cysteinyl leukotrienes.

Signaling Pathway

The binding of LTD4 to the CysLT1 receptor activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, triggers downstream cellular responses. This compound blocks the initial step of this cascade by preventing LTD4 from binding to its receptor.

Caption: Leukotriene D4 signaling pathway and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Assay | Species | Tissue/Cell Line | Parameter | Value | Reference |

| LTD4-induced Contraction | Guinea Pig | Ileum | pA2 | 8.7 | [1] |

| LTD4-induced Contraction | Guinea Pig | Trachea | pA2 | 8.7 | [1] |

| [3H]LTD4 Binding | Guinea Pig | Lung Membranes | IC50 | 23 nM | [1] |

| LTD4-induced Ca2+ Mobilization | Human | Neutrophils | Inhibition | Yes | N/A |

| LTD4-induced Inositol Phosphate (B84403) Accumulation | Human | Neutrophils | Inhibition | Yes | N/A |

| LTD4-induced Chemotaxis | Canine | Polymorphonuclear Leukocytes | IC50 | 38 nM (for LTD4) | N/A |

Table 2: In Vivo Activity of this compound

| Assay | Species | Effect | Reference |

| LTD4-induced Bronchoconstriction | Guinea Pig | Dose-dependent inhibition | [1] |

| Antigen-induced Bronchoconstriction | Guinea Pig | Significant inhibition | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Guinea Pig Ileum and Trachea Contraction Assay

This protocol describes the measurement of smooth muscle contraction in response to agonists and the determination of the antagonist potency of this compound.

Materials:

-

Male Dunkin-Hartley guinea pigs (300-500 g)

-

Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.7), gassed with 95% O2 / 5% CO2

-

Leukotriene D4 (LTD4)

-

This compound

-

Organ bath with an isometric transducer

Procedure:

-

Humanely euthanize the guinea pig and resect the terminal ileum and trachea.

-

For the ileum assay, cut a 2-3 cm segment of the ileum and suspend it in an organ bath containing Krebs-Henseleit buffer at 37°C.

-

For the trachea assay, prepare a zigzag strip of the trachea and suspend it in the organ bath.

-

Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g, with buffer changes every 15 minutes.

-

Record isometric contractions using a force transducer connected to a data acquisition system.

-

To determine the antagonist activity of this compound, pre-incubate the tissue with various concentrations of this compound for 30 minutes.

-

Generate a cumulative concentration-response curve for LTD4 in the absence and presence of this compound.

-

As a control for selectivity, perform a concentration-response curve for histamine in the presence of this compound.

-

Calculate the pA2 value for this compound from the Schild plot analysis of the LTD4 concentration-response curves.

Radioligand Binding Assay

This protocol details the measurement of the binding affinity of this compound to the LTD4 receptor.

Materials:

-

Guinea pig lung tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

[3H]LTD4 (radioligand)

-

Unlabeled LTD4

-

This compound

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare a crude membrane fraction from guinea pig lung tissue by homogenization followed by centrifugation.

-

Resuspend the membrane pellet in the binding buffer.

-

In a reaction tube, incubate the membrane preparation with a fixed concentration of [3H]LTD4 (e.g., 0.4 nM) and varying concentrations of unlabeled LTD4 (for determining total and non-specific binding) or this compound (for competition binding).

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 30 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding (in the presence of a high concentration of unlabeled LTD4) from total binding.

-

Determine the IC50 value of this compound from the competition binding curve.

Measurement of Intracellular Calcium Mobilization

This protocol describes the measurement of changes in cytosolic free calcium concentration in response to LTD4 and its inhibition by this compound.

Materials:

-

Human neutrophils or other suitable cell line

-

Fura-2 AM (calcium-sensitive fluorescent dye)

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

Leukotriene D4 (LTD4)

-

This compound

-

Fluorescence spectrophotometer or imaging system

Procedure:

-

Isolate human neutrophils from peripheral blood or culture a suitable cell line.

-

Load the cells with Fura-2 AM by incubating them with the dye in HBSS for 30-60 minutes at 37°C.

-

Wash the cells to remove extracellular Fura-2 AM.

-

Resuspend the cells in fresh HBSS.

-

Place the cell suspension in a cuvette in a fluorescence spectrophotometer or on a microscope stage for imaging.

-

Record the baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

-

To assess the effect of this compound, pre-incubate the cells with the antagonist for a defined period.

-

Stimulate the cells with LTD4 and record the change in the 340/380 nm fluorescence ratio over time.

-

The ratio of the fluorescence intensities is proportional to the intracellular calcium concentration.

Measurement of Inositol Phosphate Accumulation

This protocol details the measurement of the production of inositol phosphates, a downstream signaling event of CysLT1 receptor activation.

Materials:

-

Human neutrophils or other suitable cell line

-

myo-[3H]Inositol

-

Lithium chloride (LiCl)

-

Leukotriene D4 (LTD4)

-

This compound

-

Perchloric acid or trichloroacetic acid

-

Dowex anion-exchange resin

-

Scintillation fluid and counter

Procedure:

-

Label the cells by incubating them with myo-[3H]inositol in an inositol-free medium for 18-24 hours to allow for incorporation into cellular phosphoinositides.

-

Wash the cells to remove unincorporated radiolabel.

-

Pre-incubate the cells with LiCl for 10-15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

To test the effect of this compound, pre-incubate the cells with the antagonist.

-

Stimulate the cells with LTD4 for a specific time period.

-

Terminate the reaction by adding ice-cold perchloric acid or trichloroacetic acid.

-

Extract the inositol phosphates from the cell lysate.

-

Separate the different inositol phosphate species (IP1, IP2, IP3) using Dowex anion-exchange chromatography.

-

Quantify the amount of radioactivity in each fraction by scintillation counting.

Synthesis

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound via Ullmann condensation.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of leukotrienes D4 and E4 in various biological systems. Its high potency and selectivity for the CysLT1 receptor make it a suitable probe for investigating the signaling pathways and physiological consequences of cysteinyl leukotriene activity. The experimental protocols provided in this guide offer a foundation for researchers to further explore the properties and potential applications of this compound.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays with SR2640

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR2640 is a potent and selective competitive antagonist of the cysteinyl leukotriene D4 and E4 (LTD4/LTE4) receptors, with high affinity for the CysLT1 receptor.[1][2][3] Cysteinyl leukotrienes are lipid mediators derived from arachidonic acid that play a crucial role in the pathophysiology of inflammatory diseases, particularly asthma and allergic rhinitis.[4] They mediate a range of pro-inflammatory responses, including bronchoconstriction, smooth muscle contraction, increased vascular permeability, and eosinophil migration.[5][6] this compound exerts its pharmacological effects by blocking the binding of LTD4 and LTE4 to the CysLT1 receptor, thereby inhibiting the downstream signaling cascade that leads to these inflammatory responses.[1][3]

These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound and other CysLT1 receptor antagonists. The included methodologies cover receptor binding, second messenger signaling, and functional cellular responses.

CysLT1 Receptor Signaling Pathway

The binding of LTD4 or LTE4 to the G-protein coupled CysLT1 receptor initiates a signaling cascade through the Gq alpha subunit. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This rise in cytosolic calcium is a key event that drives downstream cellular responses such as smooth muscle contraction and chemotaxis. This compound competitively antagonizes the CysLT1 receptor, preventing this signaling cascade.

Caption: CysLT1 Receptor Signaling Pathway.

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound in various assays.

| Assay Type | Model System | Parameter | Value | Reference |

| Radioligand Binding | Guinea Pig Lung Membranes | IC50 vs. [3H]LTD4 | 23 nM | [3] |

| Smooth Muscle Contraction | Guinea Pig Trachea | pA2 vs. LTD4 | 8.7 | [1][2] |

| Chemotaxis | Canine Polymorphonuclear Leukocytes | IC50 vs. LTD4-attenuated chemotaxis | 38 nM |

Experimental Protocols

CysLT1 Receptor Radioligand Binding Assay

This assay measures the ability of a test compound, such as this compound, to compete with a radiolabeled ligand for binding to the CysLT1 receptor.

Experimental Workflow:

Caption: Radioligand Binding Assay Workflow.

Materials:

-

Guinea pig lung tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

[3H]LTD4 (Radioligand)

-

Unlabeled LTD4 (for non-specific binding determination)

-

This compound or other test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 10 mM CaCl2)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Protocol:

-

Membrane Preparation: Homogenize fresh or frozen guinea pig lung tissue in ice-cold homogenization buffer. Centrifuge the homogenate at a low speed to remove debris. Collect the supernatant and centrifuge at a high speed to pellet the membranes. Resuspend the membrane pellet in assay buffer.

-

Binding Reaction: In a microplate, combine the membrane preparation, [3H]LTD4 (e.g., 0.3 nM final concentration), and varying concentrations of this compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled LTD4 (e.g., 1 µM).

-

Incubation: Incubate the reaction mixture for 60 minutes at room temperature.[3]

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

LTD4-Induced Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by LTD4 in a cell-based system.

Experimental Workflow:

Caption: Calcium Mobilization Assay Workflow.

Materials:

-

Human neutrophils or a suitable cell line expressing CysLT1 receptors

-

Cell culture medium (e.g., RPMI-1640)

-

Fluo-4 AM or other calcium-sensitive fluorescent dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

-

LTD4

-

This compound or other test compounds

-

Fluorescence plate reader or flow cytometer

Protocol:

-

Cell Preparation: Isolate human neutrophils from fresh blood or culture a suitable cell line.

-

Dye Loading: Resuspend the cells in HBSS and incubate with Fluo-4 AM (e.g., 1-5 µM) and Pluronic F-127 (e.g., 0.02%) for 30-60 minutes at 37°C in the dark.

-

Washing: Centrifuge the cells and resuspend them in fresh HBSS to remove excess dye.

-

Pre-incubation with Antagonist: Add varying concentrations of this compound to the cell suspension in a microplate and incubate for 15-30 minutes at room temperature.

-

Stimulation and Measurement: Place the microplate in a fluorescence plate reader. Establish a baseline fluorescence reading. Add LTD4 to induce calcium mobilization and immediately begin recording fluorescence intensity over time (e.g., every second for 2-5 minutes).

-

Data Analysis: The increase in fluorescence intensity reflects the rise in intracellular calcium. Determine the peak fluorescence response for each concentration of this compound. Plot the percentage of inhibition of the LTD4-induced response against the logarithm of the this compound concentration to calculate the IC50 value.

Chemotaxis Assay

This assay assesses the ability of this compound to block the LTD4-mediated inhibition of leukocyte migration towards a chemoattractant.

Experimental Workflow:

Caption: Chemotaxis Assay Workflow.

Materials:

-

Canine or human polymorphonuclear leukocytes (PMNs)

-

Chemotaxis chamber (e.g., Boyden chamber with a microporous membrane)

-

Chemoattractant (e.g., Leukotriene B4 - LTB4)

-

LTD4

-

This compound or other test compounds

-

Assay buffer (e.g., HBSS with 0.1% BSA)

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Protocol:

-

Chamber Preparation: Assemble the chemotaxis chamber.

-

Chemoattractant Addition: Add the chemoattractant (e.g., 100 nM LTB4) to the lower wells of the chamber.

-

Cell Preparation and Addition: Isolate PMNs and resuspend them in assay buffer. Pre-incubate the cells with a fixed concentration of LTD4 and varying concentrations of this compound. Add the cell suspension to the upper wells of the chamber, on top of the microporous membrane.

-

Incubation: Incubate the chamber at 37°C in a humidified incubator for 1-3 hours to allow for cell migration.

-

Quantification of Migration: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Count the number of migrated cells in several high-power fields using a microscope.

-

Data Analysis: LTD4 is known to inhibit PMN chemotaxis towards LTB4. This compound is expected to reverse this inhibition. Plot the number of migrated cells against the logarithm of the this compound concentration to determine the concentration at which this compound restores chemotaxis by 50% (EC50) or inhibits the LTD4 effect by 50% (IC50).

Conclusion

The in vitro assays described provide a robust framework for the characterization of this compound and other CysLT1 receptor antagonists. By employing a combination of receptor binding, second messenger, and functional cellular assays, researchers can obtain a comprehensive understanding of the pharmacological profile of these compounds. The detailed protocols and workflows presented herein are intended to facilitate the setup and execution of these experiments in a reproducible and reliable manner.

References

Application of SR2640 in Cell Culture Experiments: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR2640 is a potent and selective competitive antagonist of the cysteinyl leukotriene D4 (LTD4) and E4 (LTE4) receptors, primarily targeting the Cysteinyl Leukotriene Receptor 1 (CysLT1R).[1][2] While historically investigated for its role in inflammatory conditions like asthma, the burgeoning understanding of the CysLT pathway's involvement in cancer progression has opened new avenues for exploring the utility of CysLT1R antagonists like this compound in oncology research.[3][4][5] This document provides detailed application notes and experimental protocols for the use of this compound in cell culture experiments to investigate its potential anti-cancer effects.

Mechanism of Action in the Context of Cancer:

The cysteinyl leukotriene (CysLT) signaling pathway is increasingly implicated in various aspects of cancer biology, including cell proliferation, survival, and migration.[3][4] The CysLT1 receptor, upon activation by its ligand LTD4, can trigger downstream signaling cascades, including the PI3K/Akt and ERK/MAPK pathways, which are well-established drivers of cancer progression.[5][6][7][8] By blocking the CysLT1 receptor, this compound is hypothesized to inhibit these pro-tumorigenic signals, potentially leading to reduced cancer cell viability and induction of apoptosis.

Data Presentation: Efficacy of CysLT1R Antagonists in Cancer Cell Lines

Due to the limited availability of specific quantitative data for this compound in cancer cell lines, the following table summarizes reported IC50 values for other CysLT1R antagonists, Montelukast and Zafirlukast, to provide an expected effective concentration range for this compound.

| Compound | Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| Montelukast | MDA-MB-231 | Triple-Negative Breast Cancer | Cell Viability | ~5-10 | [9][10] |

| Zafirlukast | MDA-MB-231 | Triple-Negative Breast Cancer | Cell Viability | ~5-10 | [9][10] |

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on cancer cells in culture. These are generalized protocols and should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT assay to determine the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

This compound hydrochloride (soluble in DMSO)[2]

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range, based on data from similar compounds, would be from 0.1 µM to 100 µM.[9][10] Include a vehicle control (medium with the same final concentration of DMSO).

-

Incubation: Replace the medium with the this compound-containing medium and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Experimental Workflow for Cell Viability Assay

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound

-

Cancer cell line of interest

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours. Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's instructions.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Logical Flow of Apoptosis Detection

Western Blot Analysis for Signaling Pathways and Apoptosis Markers

This protocol is for analyzing changes in protein expression related to the CysLT signaling pathway (e.g., p-Akt, p-ERK) and apoptosis (e.g., Cleaved Caspase-3, Bcl-2, Bax).

Materials:

-

This compound

-

Cancer cell line of interest

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound as described above. Lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[1][3][11][12][13]

-

Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.[1][3]

-

Secondary Antibody and Detection: Wash the membrane, incubate with HRP-conjugated secondary antibody, and detect the signal using an ECL substrate.[1]

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

CysLT1R Signaling and this compound Inhibition

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for measuring changes in the mRNA levels of genes involved in apoptosis (e.g., BCL2, BAX) or autophagy (e.g., BECN1, MAP1LC3B).

Materials:

-

This compound

-

Cancer cell line of interest

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

qPCR primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Protocol:

-

Cell Treatment and RNA Extraction: Treat cells with this compound. Extract total RNA using a commercial kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA.

-

qPCR: Perform qPCR using SYBR Green master mix and specific primers for your genes of interest and a housekeeping gene for normalization.

-

Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.[14]

Workflow for qPCR Gene Expression Analysis

Conclusion

This compound, as a CysLT1 receptor antagonist, holds promise as a tool to investigate the role of the cysteinyl leukotriene pathway in cancer. The provided protocols offer a framework for researchers to explore the effects of this compound on cancer cell viability, apoptosis, and related signaling pathways. It is crucial to note that due to the limited published data on this compound in cancer models, these protocols are based on general methodologies and findings from similar compounds. Therefore, optimization of concentrations, incubation times, and specific reagents for each cell line is essential for obtaining robust and reliable results. Further research is warranted to establish the specific anti-cancer profile of this compound and its potential as a therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. Human Autophagy PCR Array [canoz.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of Cysteinyl Leukotriene Signaling as a Therapeutic Target for Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. ERK-mediated regulation of leukotriene biosynthesis by androgens: A molecular basis for gender differences in inflammation and asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Protocol for specific induction of apoptosis or necroptosis in established murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Apoptosis western blot guide | Abcam [abcam.com]

- 12. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. A gene toolbox for monitoring autophagy transcription - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Investigating SR2640 in Ulcerous Colitis Research

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed research protocol for studying the therapeutic potential of SR2640, a leukotriene D4/LTE4 antagonist, in the context of ulcerative colitis (UC).[1] Ulcerative colitis is a chronic inflammatory bowel disease (IBD) characterized by diffuse mucosal inflammation of the colon.[2][3] The protocols outlined below encompass in vitro and in vivo models to evaluate the efficacy and mechanism of action of this compound.

Introduction to this compound and its Proposed Mechanism in Ulcerative Colitis

This compound is a potent and selective competitive antagonist of cysteinyl-leukotriene receptors, specifically targeting LTD4 and LTE4.[1][4] Leukotrienes are pro-inflammatory mediators that play a crucial role in the pathogenesis of inflammatory diseases, including ulcerative colitis. They contribute to inflammation by increasing vascular permeability, promoting chemotaxis of immune cells, and stimulating the production of other inflammatory cytokines. By blocking the receptors for LTD4 and LTE4, this compound is hypothesized to inhibit these downstream inflammatory processes, thereby ameliorating the symptoms and pathology of ulcerative colitis. An early clinical study suggested that this compound may have a remission rate comparable to sulfasalazine (B1682708) in patients with mild to moderate ulcerative colitis.[1]

Signaling Pathway of this compound in Ulcerative Colitis

Caption: Proposed signaling pathway of this compound in ulcerative colitis.

Experimental Design and Workflow

The overall research strategy involves a multi-pronged approach, starting with in vitro screening and mechanistic studies, followed by in vivo validation of therapeutic efficacy in an established animal model of ulcerative colitis.

Overall Experimental Workflow

Caption: Overall experimental workflow for studying this compound in ulcerative colitis.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a structured overview of the quantitative data to be collected from the proposed experiments.

Table 1: In Vitro Experimental Data

| Parameter | Assay | Cell Line(s) | Expected Outcome with this compound Treatment |

| Cell Viability (%) | MTT/XTT Assay | Caco-2, HT29 | No significant decrease in cell viability |

| Barrier Function (Ω.cm²) | TEER Measurement | Caco-2 | Attenuation of inflammation-induced drop in TEER |

| Pro-inflammatory Cytokines (pg/mL) | ELISA | Caco-2, HT29 | Decreased secretion of IL-6, IL-8, TNF-α |

| Anti-inflammatory Cytokines (pg/mL) | ELISA | Caco-2, HT29 | Increased or unchanged secretion of IL-10 |

Table 2: In Vivo Experimental Data (DSS-Induced Colitis Model)

| Parameter | Assay/Measurement | Groups | Expected Outcome with this compound Treatment |

| Disease Activity Index (DAI) | Daily Monitoring | Vehicle, this compound (low, mid, high dose) | Dose-dependent reduction in DAI score |

| Colon Length (cm) | Macroscopic Evaluation | Vehicle, this compound (low, mid, high dose) | Prevention of colon shortening |

| Histological Score | H&E Staining | Vehicle, this compound (low, mid, high dose) | Reduced inflammatory cell infiltration and tissue damage |